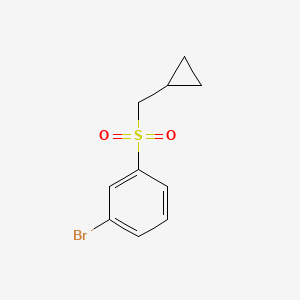

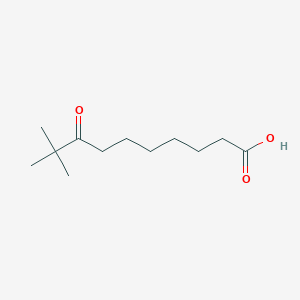

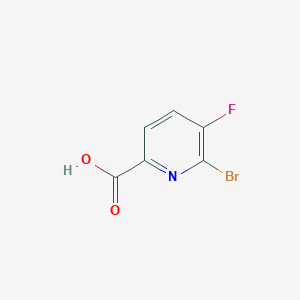

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid

Vue d'ensemble

Description

The compound “5-Bromo-2-methoxyphenylboronic acid” is a crystalline powder with a molecular formula of C7H8BBrO3 and a molecular weight of 230.85 g/mol .

Synthesis Analysis

A synthesis method of a related compound, “5-bromo-2-methoxyphenol”, has been described in a patent . The synthesis involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methoxyphenyl benzenesulfonate” has been reported with a molecular formula of C13H11BrO4S, an average mass of 343.193 Da, and a monoisotopic mass of 341.956146 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methoxyphenylboronic acid” include a melting point of 136.4°C to 137.4°C and a white color .

Applications De Recherche Scientifique

Metabolic Pathways

- 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, as part of broader bromophenol derivatives, has been studied for its metabolic pathways. For example, in vivo metabolism studies of related compounds in rats have revealed various metabolic pathways including deamination leading to alcohol and carboxylic acid metabolites, as well as demethylation processes with subsequent acetylation of the amino group (Kanamori et al., 2002).

- Further studies on the metabolic pathways of bromophenol derivatives indicate the formation of various metabolites in different species, with some unique metabolites identified only in specific animal models, highlighting the diversity in drug metabolism across species (H. Carmo et al., 2005).

Synthesis and Chemical Properties

- Research has also been conducted on the synthesis of related compounds, revealing methods to create derivatives with improved yield. For example, methyl 2-(4-methoxyphenyl)-2-oxoacetate, a related compound, was synthesized with a better yield compared to other methods, demonstrating advances in synthetic chemistry techniques (Zhou Hua-feng, 2007).

- The structural and chemical properties of similar bromophenol derivatives have been extensively studied. For instance, research on 2-(3-Bromo-4-methoxyphenyl)acetic acid provided insights into the molecular structure, bonding angles, and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior of these compounds (I. Guzei et al., 2010).

Antioxidant and Biological Activities

- Bromophenol derivatives isolated from marine algae, closely related to 2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid, have been studied for their antioxidant activities. These compounds exhibit potent free radical scavenging activities, suggesting potential applications in oxidative stress-related conditions and as natural antioxidants in food preservation (Ke-kai Li et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

It is related to boron reagents used in suzuki–miyaura coupling , a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction involves the formation of new carbon-carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling, the compound could potentially contribute to the formation of new carbon-carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXORPQBUTLEDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)

![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)